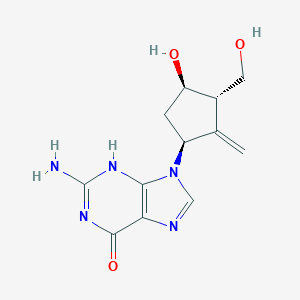
N-(3-methoxy-2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxy-2-methylphenyl)acetamide is a chemical compound that belongs to the class of acetamide derivatives. It is characterized by the presence of an acetamide group attached to a methoxy-methyl substituted phenyl ring. The compound's structure is closely related to that of N-phenylacetamide, with the addition of a methoxy group and a methyl group on the phenyl ring, which can influence its physical, chemical, and biological properties .
Synthesis Analysis
The synthesis of N-(3-methoxy-2-methylphenyl)acetamide and its derivatives is not directly described in the provided papers. However, similar compounds have been synthesized through various methods. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene, indicating that amide formation is a common strategy in synthesizing such compounds . Additionally, silylated derivatives of N-(2-hydroxyphenyl)acetamide were prepared by reacting N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane, suggesting that functional group transformations are a key aspect of the synthesis process .
Molecular Structure Analysis
The molecular structure of N-(3-methoxy-2-methylphenyl)acetamide can be inferred from related compounds. For example, the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed using X-ray diffraction, indicating that such compounds can crystallize in a triclinic system . The structure of N-(2-methylphenyl)acetamide shows that the acetamide unit is slightly twisted relative to the methyl-substituted phenyl ring . These findings suggest that the molecular structure of N-(3-methoxy-2-methylphenyl)acetamide would likely exhibit similar characteristics, with potential intramolecular interactions and a defined conformation due to the substituents on the phenyl ring.
Chemical Reactions Analysis
The chemical reactivity of N-(3-methoxy-2-methylphenyl)acetamide can be deduced from studies on similar compounds. For instance, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes resulted in the formation of silaheterocyclic compounds, indicating that acetamide derivatives can participate in the formation of heterocycles . The antioxidant properties of related compounds were determined using DPPH free radical scavenging tests, suggesting that N-(3-methoxy-2-methylphenyl)acetamide may also exhibit such properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(3-methoxy-2-methylphenyl)acetamide can be extrapolated from related compounds. The electronic properties, such as HOMO and LUMO energies, and thermodynamic properties of similar molecules were calculated using DFT methods, which could be applied to understand the reactivity and stability of N-(3-methoxy-2-methylphenyl)acetamide . The conformation of the N-H bond in 2-chloro-N-(3-methylphenyl)acetamide is syn to the meta-methyl group, which could influence the hydrogen bonding and overall stability of the molecule .
Applications De Recherche Scientifique
Biological Effects and Toxicology
The biological effects and toxicology of acetamide derivatives, including N-(3-methoxy-2-methylphenyl)acetamide, are critical for understanding their safety and potential risks. Kennedy (2001) provides an update on the biological consequences of exposure to acetamide and its derivatives, emphasizing the need for updated information due to their commercial importance and varied biological responses in humans. This review sheds light on how different acetamide derivatives may vary qualitatively and quantitatively in their biological responses, offering insights into their safety profiles and usage implications (Kennedy, 2001).
Environmental Degradation and Toxicity
Understanding the environmental degradation and toxicity of chemicals like N-(3-methoxy-2-methylphenyl)acetamide is essential for assessing their environmental impact. Qutob et al. (2022) discuss the advanced oxidation processes (AOPs) used to treat acetaminophen from aqueous media, leading to various by-products and their biotoxicity. This study highlights the environmental concerns associated with the degradation products of similar compounds, providing a framework for evaluating the environmental safety of acetamide derivatives (Qutob et al., 2022).
Metabolism and Pharmacokinetics
The metabolism and pharmacokinetics of acetaminophen, a compound related to acetamide derivatives, are crucial for understanding the effects and mechanisms of action of N-(3-methoxy-2-methylphenyl)acetamide. Zhao and Pickering (2011) review the links between paracetamol metabolism and enzyme genotypes, providing insights into the susceptibility to toxicity and the efficacy of paracetamol in therapeutics. This research can inform the pharmacokinetic profiles and metabolic pathways of similar compounds, aiding in the development of safer and more effective therapeutic agents (Zhao & Pickering, 2011).
Propriétés
IUPAC Name |
N-(3-methoxy-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-9(11-8(2)12)5-4-6-10(7)13-3/h4-6H,1-3H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZPZOAJAWIYDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90507735 |
Source


|
| Record name | N-(3-Methoxy-2-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90507735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxy-2-methylphenyl)acetamide | |
CAS RN |
50868-74-1 |
Source


|
| Record name | N-(3-Methoxy-2-methylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50868-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Methoxy-2-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90507735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2,2'-Bipyridine]-4,4'-dicarbaldehyde](/img/structure/B113396.png)





![Ethyl 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate](/img/structure/B113416.png)


![3-[(5-Carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-propoxybenzenesulfonyl chloride](/img/structure/B113429.png)


![[4-[2-(Dimethylamino)ethoxy]phenyl](4-hydroxyphenyl)methanone](/img/structure/B113439.png)
